3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid
Description
3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid is a heterocyclic compound featuring a fused triazole and pyridine ring system with a carboxylic acid substituent at position 4. The compound’s synthesis often involves cyanoacetylation reactions of amino-triazole precursors followed by cyclization under controlled conditions . Its derivatives are explored for applications in enzyme inhibition, drug discovery, and metabolic studies due to the triazole ring’s ability to engage in hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
2H-triazolo[4,5-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-6(12)3-1-4-5(7-2-3)9-10-8-4/h1-2H,(H,11,12)(H,7,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBVKVNHXPWGMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNN=C21)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260385-82-7 | |
| Record name | 3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of amidrazone with esters of fluorinated acids or activated carbonyl compounds . The reaction conditions often involve the use of solvents like pyridine and catalysts such as europium under solvothermal conditions .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole or pyridine rings.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield carboxylate derivatives, while substitution could produce amides or esters .
Scientific Research Applications
3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or modulate signaling pathways in cancer cells, contributing to its anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
A. Pyrazolo[4,3-b]pyridines
Pyrazolo[4,3-b]pyridines share a fused bicyclic system but replace the triazole ring with a pyrazole. This structural difference reduces electron-deficient character compared to triazolo-pyridines, impacting reactivity and binding affinity. For example, pyrazolo derivatives exhibit lower electrophilicity in cyclization reactions, requiring harsher conditions for synthesis .
B. 1,2,3-Triazolo[4,5-b]pyridine Derivatives
- 3-(1-Benzylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine: This derivative, studied in gut metabolite interactions, lacks the carboxylic acid group but includes a benzylpiperidine substituent. It shows strong correlations with quinolinic acid and JWH 250 metabolites (Pearson coefficient > 0.75) but negative correlations with gamma-glutamylmethionine, suggesting substituent-dependent metabolic interactions .
- Carboxamide Derivatives: Patented triazolopyridine carboxamides (e.g., (piperazin-1-yl)(1,2,3-triazolo[4,5-b]pyridin-1-yl)methanones) replace the carboxylic acid with amide groups, enhancing lipophilicity and selectivity for enzyme targets like monoacyl glycerol lipase (MGL) .
Functional Group Comparisons
Biological Activity
3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid is a heterocyclic compound with potential biological applications. Its unique structure allows for various interactions with biological systems, making it a subject of interest in medicinal chemistry. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Structural Information
- Molecular Formula : CHNO
- Molecular Weight : 164.12 g/mol
- CAS Number : 1260385-82-7
- SMILES Notation : C1=C(C=NC2=NNN=C21)C(=O)O
Biological Activity Overview
Research indicates that this compound exhibits various biological activities. These activities are primarily evaluated through in vitro assays and have implications for antibiotic development and other therapeutic uses.
Antimicrobial Activity
One of the significant areas of research involves the compound's antimicrobial properties. Studies have shown that derivatives of triazolo-pyridines can selectively inhibit the growth of Chlamydia trachomatis, a common sexually transmitted infection. The structure-activity relationship (SAR) studies indicate that specific substituents enhance selectivity and potency against this pathogen without affecting host cell viability .
Antibacterial Properties
In addition to its activity against chlamydial infections, compounds related to this compound have demonstrated moderate antibacterial effects against strains such as Neisseria meningitidis and Haemophilus influenzae. For instance, one study reported minimum inhibitory concentrations (MICs) of 64 µg/mL for N. meningitidis and 32 µg/mL for H. influenzae for certain derivatives .
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that the compound may interfere with bacterial protein synthesis or cell wall integrity. Further research is required to elucidate these mechanisms fully.
Case Study 1: Antichlamydial Activity
A study focused on the synthesis of novel compounds based on the triazolo-pyridine scaffold revealed promising antichlamydial activity. The compounds were tested in HEp-2 cells infected with C. trachomatis, showing reduced inclusion numbers and altered morphology compared to untreated controls. This highlights the compound's potential as a lead for developing selective antichlamydial agents .
Case Study 2: Antibacterial Evaluation
Another investigation assessed the antibacterial activity of various derivatives of triazolo-pyridines against multiple Gram-positive and Gram-negative bacteria. The results indicated a selective inhibition profile, suggesting these compounds could serve as templates for new antibiotics targeting resistant bacterial strains .
Data Tables
| Compound | MIC (µg/mL) | Target Pathogen | Activity Type |
|---|---|---|---|
| Compound A | 64 | Neisseria meningitidis | Antibacterial |
| Compound B | 32 | Haemophilus influenzae | Antibacterial |
| Compound C | - | Chlamydia trachomatis | Antichlamydial |
Q & A
Q. How can green chemistry principles be integrated into the synthesis and purification of this compound?
- Replace volatile organic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
- Employ catalytic methods (e.g., enzymatic catalysis for chiral intermediates) and solvent-free mechanochemical synthesis .
Key Methodological Resources
- Experimental Design: Factorial design and response surface methodology for optimizing reaction parameters .
- Data Validation: Cross-referencing computational predictions (DFT, QSAR) with experimental results to resolve discrepancies .
- Biological Assays: Standardized protocols for enzyme inhibition and cytotoxicity screening to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
